The Electronic Structure of 1,2-Dihydro-1,2-azaborine: A Technical Guide
The Electronic Structure of 1,2-Dihydro-1,2-azaborine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
1,2-Dihydro-1,2-azaborine, a heterocyclic aromatic compound isoelectronic with benzene, has garnered significant attention due to its unique electronic properties and potential applications in medicinal chemistry and materials science.[1] This technical guide provides an in-depth analysis of the electronic structure of the 1,2-dihydro-1,2-azaborine core, synthesizing key findings from computational and experimental studies. This document presents a comprehensive overview of its molecular geometry, orbital energies, spectroscopic signatures, and reactivity, supported by detailed experimental and computational protocols. All quantitative data are summarized in structured tables for comparative analysis, and key concepts are illustrated with diagrams generated using Graphviz.
Introduction
The replacement of a C=C bond in benzene with an isoelectronic B-N unit results in the formation of 1,2-dihydro-1,2-azaborine, a molecule that retains aromatic character yet exhibits a distinct electronic landscape.[2] This structural modification introduces a significant dipole moment and alters the energies and symmetries of the molecular orbitals, leading to unique reactivity and photophysical properties.[3] Understanding the nuanced electronic structure of this heterocycle is paramount for its rational design and incorporation into functional molecules for drug development and advanced materials. This guide serves as a comprehensive resource, detailing the fundamental electronic characteristics of the 1,2-dihydro-1,2-azaborine ring system.
Molecular Geometry and Bonding
The planarity of the 1,2-dihydro-1,2-azaborine ring is a key indicator of its aromaticity. Microwave spectroscopy and X-ray crystallography studies have confirmed this planar structure. The introduction of the heteroatoms leads to notable differences in bond lengths compared to benzene, reflecting the altered electron distribution.
Table 1: Experimental Bond Lengths of 1,2-Dihydro-1,2-azaborine
| Bond | Method | Bond Length (Å) | Reference |
| B-N | Microwave Spectroscopy | 1.45(3) | [4] |
| B-C | Microwave Spectroscopy | 1.51(1) | [4] |
| N-C | Microwave Spectroscopy | 1.37(3) | [4] |
One-electron oxidation of substituted 1,2-azaborines generally leads to an increase of 0.03–0.06 Å in the N1−B2 and C5−C6 bond lengths, and a 0.03–0.05 Å shortening of the C6−N1 bond.[5]
Electronic Properties and Aromaticity
The electronic properties of 1,2-dihydro-1,2-azaborine have been extensively studied through a combination of UV-photoelectron spectroscopy (UV-PES) and computational methods. These studies reveal a significant departure from the electronic structure of benzene.
Table 2: Comparative Electronic Properties of 1,2-Dihydro-1,2-azaborine and Benzene
| Property | 1,2-Dihydro-1,2-azaborine | Benzene | Reference |
| First Ionization Energy (eV) | 8.6 | 9.25 | [3] |
| Molecular Dipole Moment (D) | 2.154 | 0 | [3] |
| λmax (UV-Vis, nm) | 269 | 255 | [3] |
The replacement of two adjacent carbon atoms in benzene with nitrogen and boron in 1,2-dihydro-1,2-azaborine leads to a significant change in the electronic structure.[3] The degeneracy of the highest occupied molecular orbitals (HOMO) in benzene is lifted in 1,2-azaborine, resulting in a destabilization of the HOMO and stabilization of the HOMO-1.[3]
Spectroscopic Characterization
The unique electronic structure of 1,2-dihydro-1,2-azaborine gives rise to characteristic spectroscopic signatures.
UV-Photoelectron Spectroscopy (UV-PES)
UV-PES provides direct experimental insight into the energies of occupied molecular orbitals. The spectrum of 1,2-dihydro-1,2-azaborine shows distinct ionization bands corresponding to its π and σ orbitals.
Table 3: Ionization Energies of 1,2-Dihydro-1,2-azaborine
| Ionization Band | Energy (eV) | Orbital Assignment | Reference |
| 1st | 8.6 | HOMO (π) | [3] |
| 2nd | 10.3 | HOMO-1 (π/n) | [3] |
| 3rd | 11.1 | σ-symmetry orbital | [3] |
| 4th | 12.0 | σ-symmetry orbital | [3] |
| 5th | 12.7 | π bonding interaction between all carbon atoms | [3] |
UV-Visible Spectroscopy
The lowest energy absorption of the parent 1,2-dihydro-1,2-azaborine is observed at 269 nm, which is close in energy to the α-band of benzene (255 nm).[6] However, the molar absorptivity is significantly stronger in the azaborine, indicating a more allowed electronic transition.[6]
NMR Spectroscopy
¹H, ¹¹B, and ¹³C NMR spectroscopy are crucial tools for characterizing 1,2-azaborine derivatives. The chemical shifts are sensitive to the electronic environment of the nuclei within the ring.
Table 4: Representative NMR Chemical Shifts for Parent 1,2-Dihydro-1,2-azaborine
| Nucleus | Chemical Shift (ppm) | Reference |
| ¹H | See Reference | [6] |
| ¹¹B | See Reference | [6] |
| ¹³C | See Reference | [6] |
Infrared (IR) Spectroscopy
The IR spectrum of 1,2-dihydro-1,2-azaborine displays characteristic vibrational bands. A notable feature is the B=N stretching vibration, which appears as a signal pair with a 1:4 intensity ratio, typical for compounds with a natural isotopic abundance of boron (¹⁰B/¹¹B).[7]
Reactivity and Electronic Effects
Computational studies have shown that 1,2-dihydro-1,2-azaborine is an activating substituent for electrophilic aromatic substitution on a tethered benzene ring, stabilizing both ortho and para intermediates.[5] Furthermore, electrophilic substitution and one-electron oxidation reactions of substituted 1,2-azaborines are generally more favorable than those of the corresponding benzene derivatives.[5]
Experimental and Computational Protocols
UV-Photoelectron Spectroscopy (UV-PES)
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Instrumentation: The gas-phase He I photoelectron spectra are recorded on a spectrometer operating at a constant analyzer energy.
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Operating Conditions: The experiments are conducted under a working pressure of 5×10⁻⁶ Torr, with the channeltron pressure maintained at ≤10⁻⁷ Torr.
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Data Acquisition: Spectra are generated from a single scan consisting of 2048 data points, with an accuracy of within 0.05 eV.
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Calibration: The spectra are calibrated using the known ionization energies of xenon (12.13 and 13.44 eV) and argon (15.76 and 15.94 eV). The accuracy of the reported ionization potentials is ± 0.03 eV for sharp peaks and ± 0.05 eV for broad signals.[3]
Microwave Spectroscopy
-
Instrumentation: A pulsed beam Fourier transform microwave spectrometer is utilized for these measurements.
-
Frequency Range: The spectra are typically measured in the 7-18 GHz range.
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Sample Introduction: The 1,2-dihydro-1,2-azaborine sample is introduced as a solution in dodecane, maintained at 0°C.
-
Analysis: The high resolution of this technique allows for the accurate determination of rotational constants and nuclear quadrupole hyperfine interactions for various isotopomers (e.g., H₆C₄¹¹B¹⁴N, H₆C₄¹⁰B¹⁴N, and H₅DC₄¹¹B¹⁴N).[4]
UV-Visible Spectroscopy
-
Sample Preparation: Samples are prepared as dilute solutions in a suitable spectroscopic grade solvent (e.g., pentane, CH₂Cl₂) that is optically clear in the region of interest.[8] Solutions must be free of particulate matter.[8]
-
Instrumentation: A standard dual-beam UV-Vis spectrophotometer is used.
-
Data Acquisition: A background spectrum of the solvent-filled cuvette is recorded first. The sample spectrum is then measured over the desired wavelength range. The path length is typically 1 cm.[8]
NMR Spectroscopy
-
Instrumentation: ¹H, ¹¹B, and ¹³C NMR spectra are recorded on high-field NMR spectrometers (e.g., 600 MHz).
-
Sample Preparation: Samples are dissolved in a deuterated solvent (e.g., CDCl₃, CD₂Cl₂). For ¹¹B NMR, quartz NMR tubes are preferred to avoid the broad signal from borosilicate glass.
-
Referencing: Tetramethylsilane (TMS) is used as an internal standard for ¹H and ¹³C NMR.
-
¹¹B NMR: Due to its quadrupolar nature, ¹¹B NMR signals can be broad. ¹¹B is the more sensitive and commonly used isotope compared to ¹⁰B.
Infrared (IR) Spectroscopy
-
Sample Preparation for Solids: Due to the air-sensitivity of some boron compounds, sample preparation must be conducted in an inert atmosphere.
-
Nujol Mull: A small amount of the solid sample is ground to a fine powder and mixed with a few drops of Nujol (mineral oil) to form a paste. This paste is then spread between two IR-transparent salt plates (e.g., KBr or NaCl).[9]
-
KBr Pellet: The finely ground sample is mixed with dry KBr powder and pressed under high pressure to form a transparent pellet.[9]
-
-
Instrumentation: A Fourier Transform Infrared (FT-IR) spectrometer is used to record the spectra.
Computational Methods
-
Software: Quantum electronic structure calculations are typically performed using software packages such as Gaussian.
-
Levels of Theory:
-
Geometry Optimization and Vibrational Frequencies: Density Functional Theory (DFT) with functionals like B3LYP or Møller–Plesset second-order perturbation theory (MP2) are commonly employed.
-
Electronic Properties and Energies: Higher-level methods such as G3MP2 or coupled-cluster methods may be used for more accurate energy calculations. Time-Dependent DFT (TD-DFT) is used for calculating electronic excitation energies and UV-Vis spectra.
-
-
Basis Sets: A range of basis sets are utilized, from split-valence sets like 6-31+G(d,p) to Dunning's correlation-consistent basis sets like aug-cc-pVDZ, depending on the desired accuracy and computational cost.
Visualizations
Caption: Correlation of π-molecular orbital energies between benzene and 1,2-dihydro-1,2-azaborine.
Caption: A typical workflow for the computational analysis of 1,2-dihydro-1,2-azaborine's electronic structure.
Conclusion
The electronic structure of 1,2-dihydro-1,2-azaborine presents a fascinating case of isoelectronic replacement leading to significant, yet predictable, alterations in aromatic character and reactivity compared to benzene. Its lower ionization energy, significant dipole moment, and distinct molecular orbital landscape make it a valuable scaffold for the development of novel pharmaceuticals and functional materials. The comprehensive data and protocols presented in this guide offer a foundational resource for researchers aiming to harness the unique properties of this promising heterocyclic core.
References
- 1. Boron NMR [chem.ch.huji.ac.il]
- 2. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 3. UV-Photoelectron Spectroscopy of 1,2- and 1,3-Azaborines: A Combined Experimental and Computational Electronic Structure Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ossila.com [ossila.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Structurally Diverse Boron-Nitrogen Heterocycles from an N2 O23- Formazanate Ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. web.uvic.ca [web.uvic.ca]
- 9. How Do You Prepare Samples For Infrared Spectroscopy? Master Solid, Liquid & Gas Techniques - Kintek Solution [kindle-tech.com]
